ethyl 2-(3,5-dimethoxybenzamido)benzoate
Description
Ethyl 2-(3,5-dimethoxybenzamido)benzoate is a substituted benzoate ester featuring a benzamido group at the 2-position of the benzoate core, with 3,5-dimethoxy substituents on the benzamide moiety. This structure combines ester and amide functionalities, which influence its physical, chemical, and biological properties. The compound is likely synthesized via condensation reactions, analogous to methods described for related triazole derivatives (e.g., refluxing with substituted aldehydes in ethanol/acetic acid) . Potential applications include pharmaceutical intermediates or specialty polymers, given the reactivity of its functional groups.
Properties
IUPAC Name |
ethyl 2-[(3,5-dimethoxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-4-24-18(21)15-7-5-6-8-16(15)19-17(20)12-9-13(22-2)11-14(10-12)23-3/h5-11H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWXCUGFMQLECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,5-dimethoxybenzamido)benzoate typically involves the esterification of 2-(3,5-dimethoxybenzamido)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dimethoxybenzamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzoic acid or 3,5-dimethoxybenzaldehyde.
Reduction: Formation of 2-(3,5-dimethoxybenzamido)benzyl alcohol.
Substitution: Formation of nitro or halogen-substituted derivatives of the aromatic ring.
Scientific Research Applications
Ethyl 2-(3,5-dimethoxybenzamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3,5-dimethoxybenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- Ethyl 2-(3,5-dimethoxybenzamido)benzoate: Contains a benzoate ester backbone with a 3,5-dimethoxy-substituted benzamido group.
- Ethyl 4-(dimethylamino)benzoate: Features a dimethylamino group at the 4-position, providing strong electron-donating effects that enhance reactivity in polymer systems .
Physical and Chemical Properties
*The dimethylamino group in ethyl 4-(dimethylamino)benzoate increases polarity and melting point compared to ethyl benzoate. The target compound’s amide and methoxy groups likely further elevate its melting point and reduce solubility in non-polar solvents due to hydrogen bonding.
Reactivity in Polymer Systems
- Ethyl 4-(dimethylamino)benzoate: Exhibits high reactivity as a co-initiator in resin cements, achieving a higher degree of conversion than 2-(dimethylamino)ethyl methacrylate. The dimethylamino group facilitates electron transfer during polymerization .
- This compound: The methoxy and amide groups may reduce reactivity in free-radical polymerization compared to amino-substituted analogs. However, the aromatic system could stabilize intermediates, offering unique curing profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
